Cyclopenta-1,3-diene;niobium(5+);tetrachloride

Description

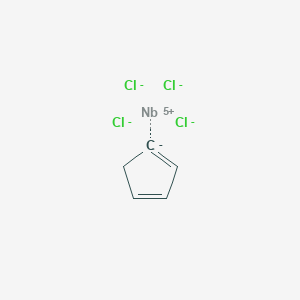

Cyclopenta-1,3-diene; niobium(5+); tetrachloride (IUPAC name: cyclopenta-1,3-diene; niobium(5+); tetrachloride) is an organometallic compound with the linear formula C₅H₅Cl₄Nb and a molecular weight of 299.71 g/mol . Structurally, it consists of a cyclopentadienyl (Cp) ligand coordinated to a niobium(V) center, along with four chloride ions. The Cp ligand, a conjugated diene, donates electron density to the niobium atom, stabilizing its +5 oxidation state. This compound is classified as a half-sandwich complex due to the single Cp ring bound to the metal center, contrasting with sandwich structures like ferrocene.

Key identifiers include:

Properties

IUPAC Name |

cyclopenta-1,3-diene;niobium(5+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-3H,4H2;4*1H;/q-1;;;;;+5/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWQZSRKEBAOSY-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl4Nb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747911 | |

| Record name | Niobium(5+) chloride cyclopenta-1,3-dien-1-ide (1/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33114-15-7 | |

| Record name | Niobium(5+) chloride cyclopenta-1,3-dien-1-ide (1/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentadienylniobium(V) tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopenta-1,3-diene;niobium(5+);tetrachloride can be synthesized through the reaction of niobium pentachloride (NbCl₅) with cyclopentadiene (C₅H₆). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

- Dissolving niobium pentachloride in a suitable solvent, such as toluene or dichloromethane.

- Adding cyclopentadiene to the solution.

- Stirring the mixture at a controlled temperature, usually around room temperature to 50°C.

- Isolating the product by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;niobium(5+);tetrachloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.

Reduction: It can be reduced to lower oxidation state niobium compounds.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Ligand substitution reactions often involve the use of Grignard reagents or organolithium compounds

Major Products Formed

Oxidation: Higher oxidation state niobium compounds.

Reduction: Lower oxidation state niobium compounds.

Substitution: Niobium complexes with different ligands, such as alkyl or aryl groups

Scientific Research Applications

Scientific Research Applications

Cyclopenta-1,3-diene;niobium(5+);tetrachloride has a wide array of applications in scientific research:

- Chemistry It is used as a catalyst in various organic reactions, including polymerization and hydrogenation. It can also be used in organic synthesis.

- Biology It is investigated for potential use in bioinorganic chemistry and as a model compound for studying metal-ligand interactions.

- Medicine It is explored for potential use in developing new pharmaceuticals and as a precursor for radiopharmaceuticals.

- Industry It is utilized in the production of advanced materials such as high-performance polymers and coatings.

Use as a Catalyst

This compound can be used as a catalyst in organic reactions. Early transition metals, such as Niobium, are excellent candidates for the design and implementation of new catalytic reactions because they are abundant and highly reactive .

It has been utilized as a catalyst in organic synthesis, which indirectly supports biological research by facilitating the creation of complex organic molecules.

Other Applications

Cyclopentadienylniobium(V) tetrachloride is primarily used in:

- Synthesis of Niobium Complexes

- Chemical Vapor Deposition

- Precursor for catalysts

Industrial production may employ similar methods but on a larger scale, ensuring high yield and purity through precise control of reaction conditions.

Biological Applications

Research has explored the use of this compound in several biological contexts:

- Catalysis in Organic Reactions : It has been utilized as a catalyst in organic synthesis, which indirectly supports biological research by facilitating the creation of complex organic molecules.

- Bioinorganic Chemistry : The compound serves as a model for studying metal-ligand interactions that are crucial in biological systems, such as metalloproteins.

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene;niobium(5+);tetrachloride involves the coordination of the niobium atom with the cyclopentadienyl ring and chloride ligands. This coordination creates a stable complex that can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic reactions, the niobium center acts as the active site for substrate binding and transformation .

Comparison with Similar Compounds

Cyclopentadienylniobium(V) Tetrachloride vs. Ferrocene

| Property | Cyclopentadienylniobium(V) Tetrachloride | Ferrocene (Cp₂Fe) |

|---|---|---|

| Formula | C₅H₅Cl₄Nb | C₁₀H₁₀Fe |

| Molecular Weight | 299.71 g/mol | 185.85 g/mol |

| Oxidation State | Nb⁵⁺ | Fe²⁺ |

| Coordination Number | 5 (Cp + 4 Cl⁻) | 10 (two Cp ligands) |

| Structure | Half-sandwich | Sandwich |

Niobium’s +5 oxidation state and high charge density make it more electrophilic than Fe²⁺ in ferrocene. The Cp ligand in the niobium complex acts as a π-donor, while in ferrocene, it serves as a π- and σ-donor, resulting in distinct redox properties .

Cyclopentadienylniobium(V) Tetrachloride vs. Niobium Pentachloride (NbCl₅)

| Property | Cyclopentadienylniobium(V) Tetrachloride | Niobium Pentachloride (NbCl₅) |

|---|---|---|

| Formula | C₅H₅Cl₄Nb | NbCl₅ |

| Oxidation State | Nb⁵⁺ | Nb⁵⁺ |

| Ligands | 1 Cp, 4 Cl⁻ | 5 Cl⁻ |

| Reactivity | Stabilized by Cp π-donation | Strong Lewis acid |

The Cp ligand in the organometallic complex reduces Lewis acidity compared to NbCl₅, altering its catalytic behavior. NbCl₅ is widely used in Friedel-Crafts alkylation, whereas CpNbCl₄ may exhibit selectivity in olefin polymerization or C–H activation due to steric and electronic modulation by the Cp ring .

Physical and Solubility Properties

Cyclopentadienylniobium(V) tetrachloride is expected to dissolve in aromatic solvents (e.g., benzene) and ethers, similar to cyclopentadiene itself . In contrast, NbCl₅ is hygroscopic and soluble in polar solvents like THF or dichloromethane. Ferrocene, being nonpolar, is highly soluble in hydrocarbons but insoluble in water.

Biological Activity

Cyclopenta-1,3-diene;niobium(5+);tetrachloride, also known as cyclopentadienylniobium(V) tetrachloride, is a metallocene compound characterized by its unique coordination structure involving a niobium atom bonded to a cyclopentadienyl ring and four chloride atoms. This compound has garnered attention in various fields including chemistry, biology, and materials science due to its reactivity and potential applications.

- Molecular Formula : C₅H₅Cl₄Nb

- CAS Number : 33114-15-7

- Physical State : Solid at room temperature; corrosive to skin and eyes.

- Reactivity : Hydrolyzes in moisture, releasing toxic fumes.

The biological activity of this compound is not fully understood. However, several potential mechanisms can be proposed based on its chemical properties:

- Substitution Reactions : The compound can undergo substitution reactions with various biological molecules, potentially altering their functions.

- Metal-Ligand Interactions : As a metallocene, it may interact with biomolecules in a manner similar to other transition metal complexes, influencing enzymatic activities or cellular processes .

Biological Applications

Research has explored the use of this compound in several biological contexts:

- Catalysis in Organic Reactions : It has been utilized as a catalyst in organic synthesis, which indirectly supports biological research by facilitating the creation of complex organic molecules .

- Bioinorganic Chemistry : The compound serves as a model for studying metal-ligand interactions that are crucial in biological systems, such as metalloproteins .

Toxicological Considerations

Given its corrosive nature and potential to release toxic fumes upon hydrolysis, safety precautions are paramount when handling this compound. It can cause significant irritation to skin and eyes, highlighting the need for protective equipment during laboratory work.

Case Studies and Research Findings

Several studies have investigated the properties and potential applications of this compound:

Data Table: Comparison of Metallocenes

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| Cyclopenta-1,3-diene;niobium(5+) | C₅H₅Cl₄Nb | Potential catalytic activity | Corrosive; releases toxic fumes |

| Cyclopentadienylvanadium(IV) | C₅H₅Cl₄V | Similar catalytic properties | Less corrosive than niobium variant |

| Cyclopentadienylzirconium(IV) | C₅H₅Cl₄Zr | Used in polymerization reactions | Comparable reactivity |

Q & A

Q. What are the recommended synthesis routes for cyclopenta-1,3-diene derivatives in organometallic niobium complexes?

Cyclopenta-1,3-diene can be synthesized via catalytic dehydrogenation of cyclopentene using platinum or palladium catalysts or via thermal decomposition of dicyclopentadiene through retro-Diels-Alder reactions . For niobium coordination, NbCl₅ is commonly reacted with cyclopenta-1,3-diene in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres. The stoichiometric ratio of Nb⁵⁺ to cyclopenta-1,3-diene must be optimized to prevent side reactions, such as oxide formation, which can alter electrochemical behavior .

Q. How do researchers characterize the electronic structure of cyclopenta-1,3-diene-niobium tetrachloride complexes?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electron delocalization in the cyclopenta-1,3-diene ring and its interaction with Nb⁵⁺. Local kinetic-energy density analysis (e.g., Colle-Salvetti correlation-energy methods) can further quantify electronic correlations .

Q. What experimental precautions are necessary to minimize oxide interference in niobium electrodeposition studies?

Oxide contamination in Nb⁵⁺-containing melts significantly impacts electrochemical behavior. Researchers use FLINAK (LiF-NaF-KF) molten salts with Nb⁵⁺ concentrations <0.1 mol% and maintain oxide-to-niobium ratios <1. Glovebox techniques and inert gas purification (e.g., argon sparging) are essential to prevent oxide formation during electrodeposition .

Advanced Research Questions

Q. How do cyclopenta-1,3-diene ligands influence the corrosion inhibition properties of niobium complexes in acidic environments?

Cyclopenta-1,3-diene derivatives act as adsorption inhibitors by forming protective layers on metal surfaces. Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency, while DFT calculations (e.g., Fukui indices) identify reactive sites for adsorption. For example, Eddy and Ita (2011) demonstrated that cyclopenta-1,3-diene derivatives achieve >80% inhibition efficiency on mild steel in HCl via chemisorption mechanisms .

Q. What mechanistic insights explain the role of cyclopenta-1,3-diene in Diels-Alder reactions involving niobium catalysts?

Niobium tetrachloride acts as a Lewis acid catalyst, polarizing dienophiles (e.g., carbonyl groups) to enhance reactivity with cyclopenta-1,3-diene. In situ FTIR and kinetic studies reveal that Nb⁵⁺ lowers the activation energy by stabilizing transition states. Computational studies (e.g., transition state theory) model orbital interactions, showing how NbCl₅ modulates electron density in the diene-dienophile system .

Q. How does oxide content in molten salts affect the electrochemical reduction of Nb⁵⁺ species?

High oxide concentrations (>0.1 mol%) in FLINAK melts promote NbO₂⁺ formation, which alters reduction potentials and deposition kinetics. Cyclic voltammetry (CV) and chronoamperometry are used to study nucleation mechanisms. For instance, melts with oxide/Nb⁵⁺ ratios <1 favor metallic niobium deposition, while higher ratios lead to oxide-rich deposits .

Q. What computational strategies are effective for modeling aromaticity in cyclopenta-1,3-diene-niobium complexes?

Multireference methods (e.g., CASSCF) and Natural Bond Orbital (NBO) analysis assess aromatic stability. The Colle-Salvetti functional, adapted for local kinetic-energy density, quantifies electron correlation effects. Studies on analogous systems (e.g., ferrocene derivatives) show that Nb⁵⁺ coordination reduces aromaticity in cyclopenta-1,3-diene by withdrawing electron density .

Methodological Notes

- Data Contradictions : Discrepancies in oxide interference studies (e.g., optimal oxide/Nb⁵⁺ ratios) may arise from variations in melt purity or electrochemical cell design. Replicate experiments under controlled atmospheres are advised .

- Advanced Characterization : Pair synchrotron X-ray absorption spectroscopy (XAS) with DFT to resolve Nb⁵⁺ coordination geometry and oxidation states in situ.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.